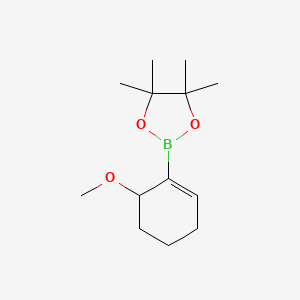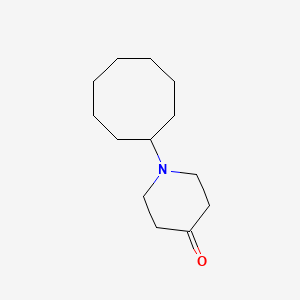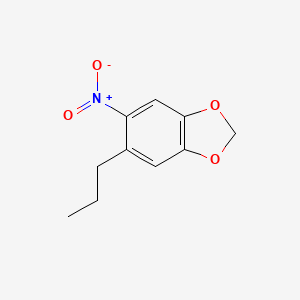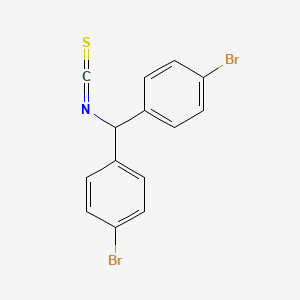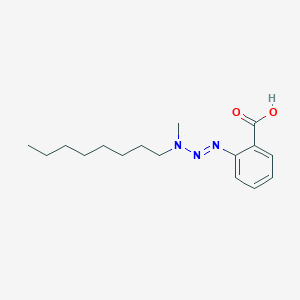
Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a triazenyl group attached to the benzoic acid core. The triazenyl group is known for its unique chemical properties, which can influence the reactivity and applications of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- typically involves the reaction of benzoic acid derivatives with triazenyl compounds. One common method is the electrophilic aromatic substitution, where the triazenyl group is introduced to the benzoic acid ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The triazenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- involves its interaction with specific molecular targets and pathways. The triazenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-methyl-: This compound has a similar benzoic acid core but lacks the triazenyl group, resulting in different chemical properties and applications.
Benzoic acid, 2-methyl-: Another similar compound with a methyl group instead of the triazenyl group, leading to variations in reactivity and use.
Uniqueness
The presence of the triazenyl group in benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)- makes it unique compared to other benzoic acid derivatives. This group imparts distinct chemical properties, such as increased reactivity and potential biological activities, which are not observed in compounds lacking the triazenyl group .
Propiedades
Número CAS |
67227-78-5 |
|---|---|
Fórmula molecular |
C16H25N3O2 |
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
2-[[methyl(octyl)amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H25N3O2/c1-3-4-5-6-7-10-13-19(2)18-17-15-12-9-8-11-14(15)16(20)21/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,20,21) |
Clave InChI |
YFEJLDIRNFLSKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)N=NC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


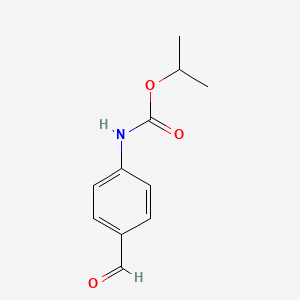
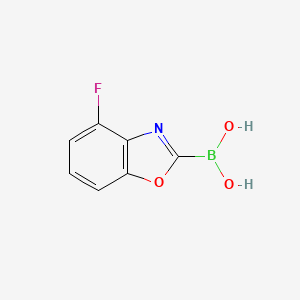
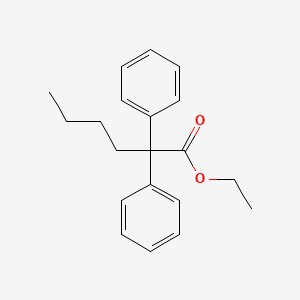
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
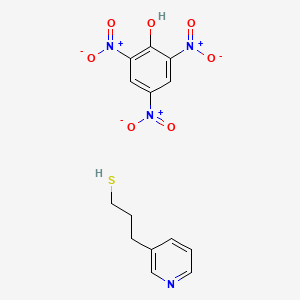
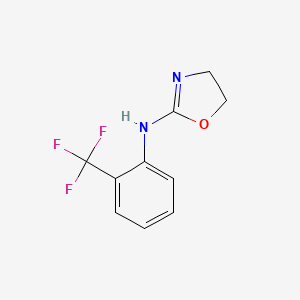
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
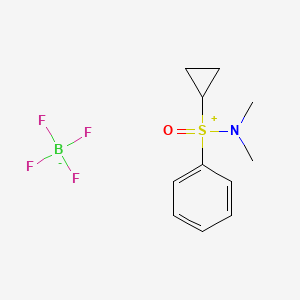
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
